5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one
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Overview
Description
5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one is an organic compound that features a silyl ether group, a phenyl group, and an enone moiety. This compound is of interest in organic synthesis due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride . The enone moiety can be introduced through aldol condensation reactions, where an aldehyde reacts with a ketone under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of protecting group chemistry and aldol condensation are scalable and could be adapted for industrial synthesis if needed.
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones.
Reduction: The enone can be reduced to the corresponding alcohols using reagents like sodium borohydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the silyl ether group.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected alcohols or other functionalized derivatives.
Scientific Research Applications
5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the synthesis of biologically active compounds.
Material Science: As a precursor for the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one largely depends on the specific reactions it undergoes. For example, in aldol condensation reactions, the enone moiety acts as an electrophile, reacting with nucleophiles to form carbon-carbon bonds. The silyl ether group serves as a protecting group, preventing unwanted reactions at the hydroxyl site .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and acts as both an aldol donor and acceptor.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A potential precursor to biologically active natural products.
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one is unique due to its combination of a silyl ether protecting group, a phenyl group, and an enone moiety. This combination allows for versatile reactivity and application in various fields of research .
Properties
CAS No. |
198977-95-6 |
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Molecular Formula |
C17H26O2Si |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-1-phenylpent-2-en-1-one |
InChI |
InChI=1S/C17H26O2Si/c1-17(2,3)20(4,5)19-14-10-9-13-16(18)15-11-7-6-8-12-15/h6-9,11-13H,10,14H2,1-5H3 |
InChI Key |
PTTDOOKUKBYJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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